1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride
Description
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride (CAS: 1016722-17-0) is a bicyclic piperidine derivative featuring a carboxamide group at position 3 of one piperidine ring and a carbonyl-linked piperidine moiety at position 2. Its molecular formula is C₁₂H₂₁N₃O₂·HCl, with a molecular weight of 275.77 g/mol (base: 239.31 g/mol + HCl: 36.46 g/mol).
Properties
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9;/h9-10,14H,1-8H2,(H2,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHDIBYDUNWPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of piperidine with carbonyl compounds in the presence of a catalyst to form the desired product . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of piperidine derivatives, including 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide, in cancer therapy. A notable investigation focused on the senescence-inducing properties of piperidine-3-carboxamide derivatives in melanoma treatment. The study demonstrated that specific derivatives could induce senescence-like phenotypic changes in melanoma cells without significant cytotoxicity to normal cells. This was evidenced by the effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values derived from high-throughput screening methods, indicating promising antiproliferative activity against human melanoma A375 cells .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound | EC50 (μM) | IC50 (μM) |
|---|---|---|
| Compound 1 | 1.24 | 0.88 |
| Compound 54 | TBD | TBD |
Neurological Applications
The compound has also been explored for its selective binding to sigma receptors , particularly sigma-1 receptors, which are implicated in various neurological disorders. Research indicates that modifications to the piperidine structure can enhance selectivity and affinity towards these receptors. For instance, a series of new piperidine-4-carboxamide derivatives were reported to exhibit good sigma-1 receptor affinity while maintaining moderate selectivity against sigma-2 receptors. This selectivity is crucial for developing therapeutic agents targeting neurological conditions without adverse effects associated with sigma-2 receptor activation .
Table 2: Binding Affinity of Piperidine Derivatives
| Compound | Sigma-1 Affinity (nM) | Sigma-2 Affinity (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound 1a | 22.5 | 180 | 8 |
| Compound 1b | 12.9 | 140 | 11 |
Migraine Treatment
Another significant application is in the treatment of migraines through activation of the 5-HT1F receptors . A patented method describes the synthesis of derivatives like 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, which show promise in treating migraines without causing vasoconstrictive side effects typically associated with migraine medications . This innovation underscores the therapeutic potential of piperidine derivatives in managing complex neurovascular conditions.
Synthesis and Structural Modifications
The synthesis of piperidine derivatives often involves innovative methodologies that enhance their pharmacological profiles. For example, computational modeling techniques have been employed to optimize the binding characteristics of these compounds to their respective targets. Studies utilizing three-dimensional pharmacophore modeling have provided insights into how structural modifications can lead to improved binding affinities and selectivities .
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
Below is a comparative analysis (Table 1):
Key Observations :
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., fluorine in 2e) or aromatic systems (e.g., benzoate in 2d) alters lipophilicity and bioavailability. The target compound’s bicyclic structure may enhance rigidity and receptor binding compared to monocyclic analogs.
- Synthetic Efficiency : Yields vary significantly (16–91%), influenced by reaction conditions and substituent complexity. For example, compound 2f’s low yield (16%) highlights challenges in synthesizing benzamide derivatives .
- Salt Forms : Hydrochloride salts (target compound, 4,4-difluoro analog, and N-(pyridin-3-ylmethyl) derivative) improve aqueous solubility, critical for drug formulation .
Biological Activity
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHClNO
Molecular Weight : 245.73 g/mol
CAS Number : Not specified in the results.
The compound features a piperidine core, which is often associated with various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
The mechanism of action for 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride appears to involve modulation of specific biological pathways. Research indicates that compounds with similar piperidine structures can interact with various receptors and enzymes, influencing cellular signaling pathways. For instance, they may act as inhibitors of serine proteases or histone deacetylases (HDACs), which play critical roles in cancer biology and inflammation .
Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. In particular, 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride has been evaluated for its ability to induce senescence in melanoma cells. The effective concentration (EC) for inducing senescence was found to be approximately 1.24 µM, while the half-maximal inhibitory concentration (IC) for antiproliferative activity was 0.88 µM .
Table 1: Antiproliferative Activity of Piperidine Derivatives
| Compound | EC (µM) | IC (µM) |
|---|---|---|
| 1 | 1.24 | 0.88 |
| 2 | TBD | TBD |
| 3 | TBD | TBD |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against targets involved in cancer and inflammatory pathways. For example, structural modifications in related compounds have led to selective inhibition of HDACs, which are crucial in regulating gene expression related to cancer cell proliferation .
Cellular Effects
In vitro studies demonstrated that treatment with this compound resulted in significant morphological changes in treated cells, indicative of senescence-like phenotypes. These changes included increased cell size and alterations in nuclear morphology .
Case Studies
Several case studies have explored the biological implications of piperidine derivatives:
- Melanoma Treatment : A focused library of piperidine-3-carboxamide derivatives was screened for their ability to induce senescence-like phenotypic changes in human melanoma A375 cells. The results indicated that modifications to the piperidine structure could enhance biological activity significantly .
- Enzyme Inhibition Studies : Research on related compounds revealed that certain structural modifications could lead to selective inhibition against various HDAC isoforms, showcasing the importance of the piperidine moiety in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
